2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid
CAS No.: 1285588-73-9
Cat. No.: VC4686516
Molecular Formula: C7H9NO3S
Molecular Weight: 187.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1285588-73-9 |
|---|---|
| Molecular Formula | C7H9NO3S |
| Molecular Weight | 187.21 |
| IUPAC Name | 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C7H9NO3S/c1-3-11-7-8-4(2)5(12-7)6(9)10/h3H2,1-2H3,(H,9,10) |
| Standard InChI Key | MAHSJHUBTQGPIC-UHFFFAOYSA-N |
| SMILES | CCOC1=NC(=C(S1)C(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid (C₇H₉NO₃S) combines a thiazole ring with strategically positioned functional groups (Figure 1). Key structural features include:
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Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3.
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Ethoxy group: An -OCH₂CH₃ substituent at position 2.
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Methyl group: A -CH₃ group at position 4.
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Carboxylic acid: A -COOH group at position 5.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉NO₃S |
| Molecular Weight | 187.21 g/mol |
| SMILES | CCOC1=NC(=C(S1)C(=O)O)C |
| InChIKey | MAHSJHUBTQGPIC-UHFFFAOYSA-N |
| Predicted LogP | 1.2 (Moderate lipophilicity) |
The compound’s collision cross-section (CCS), a critical parameter for mass spectrometry, varies with adduct formation (Table 2) .
Table 2: Predicted Collision Cross-Sections (Ų)
| Adduct | m/z | CCS |
|---|---|---|
| [M+H]⁺ | 188.03760 | 139.6 |
| [M+Na]⁺ | 210.01954 | 149.5 |
| [M-H]⁻ | 186.02304 | 139.0 |
Synthesis and Industrial Production
The synthesis of 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid involves multi-step protocols optimized for yield and scalability.
Laboratory-Scale Synthesis
A representative route proceeds via:
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Formation of the thiazole ring: Cyclocondensation of thiourea derivatives with α-haloketones under basic conditions.
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Ethoxy group introduction: Nucleophilic substitution using ethyl bromide or diazoethane.
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Carboxylation: Oxidation of a methyl precursor or direct carboxylation using CO₂ under high pressure.
Industrial methods employ continuous flow reactors to enhance reaction control and purity. For example, a methanol-water mixture with potassium carbonate facilitates the elimination of byproducts during ester hydrolysis.
Chemical Reactivity and Derivative Formation
The compound’s functional groups enable diverse transformations:
Esterification and Amidation
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Esterification: Reaction with alcohols (e.g., methanol) under acidic conditions yields methyl esters, useful for prodrug design.
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Amidation: Coupling with amines via carbodiimide-mediated reactions generates amide derivatives with enhanced bioavailability.
Ring Modification
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Electrophilic substitution: The thiazole ring undergoes halogenation or nitration at position 4, guided by the methyl group’s directing effects.
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Reductive cleavage: Hydrogenolysis of the thiazole ring with Raney nickel produces open-chain thioamides .
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Kinase inhibitors: Modifications at the carboxylic acid group enhance ATP-binding pocket affinity.
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Antiviral agents: Thiazole cores interfere with viral protease activity.
Agrochemical Development
Derivatives function as:
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Herbicides: Disruption of plant acetyl-CoA carboxylase.
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Fungicides: Inhibition of ergosterol biosynthesis in fungi.
Research Implications and Future Directions
Despite its potential, 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid remains underexplored. Priority research areas include:
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Structure-Activity Relationship (SAR) studies: Systematic modification of the ethoxy and methyl groups to optimize bioactivity.
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Computational modeling: Docking studies to identify molecular targets (e.g., enzymes, receptors).
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Green synthesis: Developing solvent-free or catalytic methods to improve sustainability.
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